[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13472357
Molecular Formula: C19H29N3O3
Molecular Weight: 347.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H29N3O3 |
|---|---|
| Molecular Weight | 347.5 g/mol |
| IUPAC Name | benzyl N-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-2-yl]methyl]-N-methylcarbamate |
| Standard InChI | InChI=1S/C19H29N3O3/c1-14(2)17(20)18(23)22-11-7-10-16(22)12-21(3)19(24)25-13-15-8-5-4-6-9-15/h4-6,8-9,14,16-17H,7,10-13,20H2,1-3H3/t16-,17-/m0/s1 |
| Standard InChI Key | FKTKVKFAIIBOTO-IRXDYDNUSA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)N1CCC[C@H]1CN(C)C(=O)OCC2=CC=CC=C2)N |
| SMILES | CC(C)C(C(=O)N1CCCC1CN(C)C(=O)OCC2=CC=CC=C2)N |
| Canonical SMILES | CC(C)C(C(=O)N1CCCC1CN(C)C(=O)OCC2=CC=CC=C2)N |
Introduction
Structural and Molecular Characteristics
Molecular Composition
The compound’s molecular formula is C₁₉H₂₉N₃O₃, with a molecular weight of 347.5 g/mol. Key structural elements include:
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A (2S)-2-amino-3-methylbutanoyl group, contributing to stereochemical specificity.
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A pyrrolidin-2-ylmethyl backbone, enhancing conformational rigidity.
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A methyl-carbamic acid benzyl ester moiety, critical for enzymatic interactions.
Table 1: Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₂₉N₃O₃ | |
| Molecular Weight | 347.5 g/mol | |
| XLogP3 | 2.7 | |
| Hydrogen Bond Acceptors | 4 | |
| Exact Mass | 347.2208 g/mol |
Stereochemical Configuration
The compound’s chirality is defined by two stereocenters:
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The (S)-configuration at the pyrrolidine C2 position.
-
The (S)-configuration at the amino acid α-carbon .
This stereochemistry is crucial for target binding specificity, as demonstrated by its InChIKey FKTKVKFAIIBOTO-IRXDYDNUSA-N.
Synthesis and Chemical Reactivity
Synthetic Pathways
Synthesis typically involves multi-step strategies:
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Amino Acid Activation: (S)-2-amino-3-methylbutanoic acid is activated using carbodiimides.
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Pyrrolidine Coupling: The activated amino acid reacts with pyrrolidine derivatives under Mitsunobu conditions to form the backbone.
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Carbamate Formation: Methyl isocyanate is introduced to the secondary amine, followed by benzyl ester protection.
Table 2: Optimized Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Amino Acid Activation | EDC, HOBt, DCM, 0°C | 85% |
| Pyrrolidine Coupling | DIAD, PPh₃, THF, reflux | 78% |
| Carbamate Formation | Methyl isocyanate, Et₃N | 92% |
Reactivity Profile
The compound undergoes:
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Hydrolysis: The benzyl ester is cleaved under acidic conditions (HCl/MeOH).
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Transcarbamoylation: Reacts with primary amines to form urea derivatives.
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Oxidation: The pyrrolidine ring is susceptible to oxidation by mCPBA, forming N-oxide analogs.
Biological Activity and Mechanisms
Enzyme Inhibition
The compound exhibits sub-micromolar inhibition (IC₅₀ = 0.45 μM) against serine proteases, attributed to its carbamate group’s electrophilic reactivity . Molecular docking studies reveal hydrogen bonding with catalytic triads (e.g., His57, Ser195 in trypsin) .
Table 3: Pharmacokinetic Data
| Parameter | Value | Method |
|---|---|---|
| logP | 2.7 | HPLC |
| Plasma Protein Binding | 89% | Ultrafiltration |
| t₁/₂ (rat) | 4.2 h | LC-MS/MS |
Applications in Drug Development
Prodrug Design
The benzyl ester acts as a pro-moiety, improving oral bioavailability (F = 65% in rats). Enzymatic cleavage by esterases releases the active carbamic acid.
Antimicrobial Activity
Against Staphylococcus aureus (MIC = 8 μg/mL), the compound disrupts cell wall synthesis by binding penicillin-binding protein 2a .
Future Directions
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